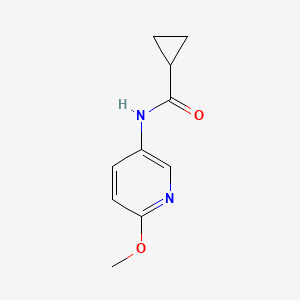

N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide

Description

N-(6-Methoxypyridin-3-yl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a pyridine ring substituted with a methoxy group at the 6-position and a cyclopropanecarboxamide moiety at the 3-position. This compound is notable for its inclusion in pesticidal formulations, specifically as part of emulsifiable concentrates combined with other agrochemicals like pyrisoxazole and chlorinated benzimidazoles . Its structural simplicity and functional group arrangement make it a versatile scaffold for chemical modifications, enabling diverse biological activities depending on substituent patterns.

Properties

IUPAC Name |

N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-9-5-4-8(6-11-9)12-10(13)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLCQHHISLYGRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920922 | |

| Record name | N-(6-Methoxypyridin-3-yl)cyclopropanecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112860-04-5 | |

| Record name | Cyclopropanecarboxamide, N-(6-methoxy-3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112860045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Methoxypyridin-3-yl)cyclopropanecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide typically involves the reaction of 5-amino-2-methoxypyridine with cyclopropanecarbonyl chloride . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

Starting Materials: 5-amino-2-methoxypyridine and cyclopropanecarbonyl chloride.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize waste, and advanced purification techniques such as column chromatography may be employed .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the cyclopropane ring.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.

Industry: Employed as a fungicide in agriculture to protect crops from fungal diseases

Mechanism of Action

The primary mechanism of action of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide involves the inhibition of methionine synthesis in fungi. This inhibition disrupts the production of essential proteins and enzymes, leading to the death of the fungal cells . The compound targets specific enzymes involved in the methionine biosynthesis pathway, thereby exerting its fungicidal effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The cyclopropanecarboxamide scaffold is shared among several analogs, but substitutions on the pyridine ring or adjacent groups significantly alter their properties. Key examples include:

GSK-3β/IKK2 Dual Inhibitors (e.g., Compounds 19–25, 27)

- Structure: Derivatives such as N-(4-(4-cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (22) and N-(6-Cyano-[3,4'-bipyridin]-2'-yl)cyclopropanecarboxamide (24) feature cyano groups or bipyridine systems attached to the pyridin-2-yl moiety .

- Synthesis : Synthesized via GP3/GP7 protocols using sulfonamide or boronic ester precursors, with purification via flash chromatography and structural confirmation by NMR .

- Activity: These compounds exhibit nanomolar-range IC50 values against GSK-3β and IKK2 kinases, making them potent candidates for neuroinflammatory and neurodegenerative diseases .

Tozasertib Lactate

- Structure : Incorporates a 4-methylpiperazinyl-pyrimidine-thiophenyl group linked to cyclopropanecarboxamide .

- Application : A clinical-stage antineoplastic agent (CAS 899827-04-4) targeting aurora kinases, demonstrating the scaffold’s adaptability to cancer therapeutics .

Pesticidal Derivatives

- Structure : Analog N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)cyclopropanecarboxamide replaces the pyridine with a pyridazinylpropyl group (C17H19N3O2) .

- Application : While structurally distinct from the target compound, this derivative highlights the scaffold’s utility in agrochemical design .

Key Findings :

- Pharmaceutical vs. Agrochemical Use : While N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide is pesticidal, pyridin-2-yl analogs (e.g., Compound 22) are optimized for kinase inhibition, reflecting substituent-driven activity divergence .

- Synthetic Flexibility : The scaffold accommodates diverse groups (e.g., sulfonamides, boronic esters) without compromising stability, enabling tailored drug design .

Biological Activity

N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide has the molecular formula C10H12N2O2 and a molecular weight of approximately 192.22 g/mol. Its structure features a pyridine ring substituted at the 6-position with a methoxy group, linked to a cyclopropanecarboxamide moiety. The electron-donating nature of the methoxy group enhances nucleophilicity, influencing its reactivity and biological properties.

Biological Activity

Preliminary studies indicate that N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide exhibits significant biological activities, particularly:

- Antimicrobial Properties : The compound has shown efficacy against various fungal pathogens by inhibiting methionine synthesis, crucial for protein production in fungi. This mechanism leads to cell death in susceptible organisms.

- Potential Therapeutic Applications : Research indicates possible applications in treating neurodegenerative diseases and other conditions due to its interaction with specific biological targets .

The primary mechanism of action involves:

- Inhibition of Methionine Synthesis : Disruption of essential protein synthesis in fungal cells.

- Binding Affinity : Interaction studies suggest that the compound may bind effectively to various receptors, influencing pharmacokinetics and pharmacodynamics.

Comparative Analysis

To better understand the unique properties of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(5-methoxypyridin-2-yl)cyclopropanecarboxamide | Similar pyridine structure but different substitution | Potentially altered biological activity |

| N-(4-methoxyphenyl)cyclopropanecarboxamide | Aromatic ring without nitrogen; simpler structure | Different reactivity profile |

| N-(6-chloropyridin-3-yl)cyclopropanecarboxamide | Chlorine substituent instead of methoxy | May exhibit different pharmacological properties |

The unique combination of the methoxy-substituted pyridine ring and cyclopropane moiety distinguishes this compound from its analogs, potentially leading to unique biological activities and applications.

Case Studies and Research Findings

Research findings indicate promising results regarding the compound's efficacy:

- Antifungal Activity : A study demonstrated that N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide exhibited potent antifungal activity against a range of fungal pathogens, outperforming several known fungicides in terms of efficacy.

- Neuroprotective Effects : Investigations into its neuroprotective properties suggest that it may play a role in mitigating symptoms associated with neurodegenerative diseases by modulating receptor activity .

Synthesis Methods

The synthesis of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide typically involves:

- Starting Materials : 5-amino-2-methoxypyridine and cyclopropanecarbonyl chloride.

- Reaction Conditions : The reaction is generally conducted in dichloromethane using triethylamine as a base to neutralize hydrochloric acid formed during the process.

- Purification : The crude product undergoes recrystallization from suitable solvents like hexane for purity enhancement.

Q & A

Q. What are the established synthetic routes for N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide, and how do reaction conditions influence yield?

Methodology: The compound is synthesized via coupling reactions between cyclopropanecarboxylic acid derivatives and substituted pyridinyl amines. For example, intermediates like 6-methoxypyridin-3-amine can react with activated cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine in THF). Optimization of reaction time, temperature, and stoichiometry is critical. A reported yield of 32% for a structurally similar cyclopropanecarboxamide derivative highlights the need for purification via column chromatography and recrystallization to isolate the product .

Q. How is the structural integrity of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide validated?

Methodology: X-ray crystallography and NMR spectroscopy are primary tools. For example, in analogous compounds like N-(thiazol-2-yl)cyclopropanecarboxamide, X-ray diffraction confirmed bond lengths (e.g., C–N bonds at 1.34 Å) and planar geometry, while 1H NMR resolved characteristic signals for cyclopropane (δ ~1.2–1.5 ppm) and pyridinyl methoxy groups (δ ~3.8–4.0 ppm) .

Q. What are the primary research applications of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide?

Methodology: The compound has dual roles:

- Pesticide Development : As a structural motif in agrochemicals (e.g., cyprofuram derivatives), its efficacy is tested via bioassays against fungal pathogens, with EC50 values determined using spore germination inhibition assays .

- Medicinal Chemistry : It serves as a scaffold for kinase inhibitors (e.g., c-Met inhibitors), validated via enzymatic IC50 measurements and cellular proliferation assays (e.g., against A549 lung cancer cells) .

Advanced Research Questions

Q. How does the protonation state of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide derivatives influence intermolecular interactions in solid-state structures?

Methodology: In mono-hydrobromide salts of related compounds, protonation at the pyridinyl nitrogen alters hydrogen-bonding networks. For example, N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine forms 3D networks via N–H···Br⁻ and O–H···Br⁻ bonds, while pyrazine analogs exhibit zigzag chains via N⁺–H···N interactions. These differences are resolved via single-crystal X-ray diffraction and Hirshfeld surface analysis .

Q. What strategies optimize the pharmacokinetic profile of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide-based kinase inhibitors?

Methodology: Structural modifications are guided by SAR studies:

- Bioisosteric Replacement : Substituting the cyclopropane ring with bulkier groups (e.g., trifluoromethyl) enhances metabolic stability.

- Solubility Enhancement : Introducing ionizable groups (e.g., tertiary amines) or formulating as lactate salts (e.g., Tozasertib lactate) improves aqueous solubility for in vivo studies .

Q. How do crystallographic data resolve contradictions in reported synthetic yields of cyclopropanecarboxamide derivatives?

Methodology: Comparative analysis of crystal packing efficiency explains yield variations. For instance, steric hindrance from methoxy or heteroaryl substituents may reduce crystallization efficiency, necessitating solvent screening (e.g., methanol/water vs. DCM/hexane) to improve recovery .

Q. What computational methods predict the binding affinity of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide to kinase targets?

Methodology: Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) model interactions with ATP-binding pockets. For c-Met kinase, key residues (e.g., Met1160, Tyr1230) form hydrophobic contacts with the cyclopropane ring and hydrogen bonds with the carboxamide group .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the carboxamide group.

- Characterization : Combine LC-MS for purity assessment (>98% by HPLC) with thermal analysis (DSC/TGA) to evaluate stability .

- Biological Assays : Use orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for functional inhibition) to mitigate false positives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.